molecular formula C18H10ClN3O4 B2832713 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 865249-51-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2832713
CAS No.: 865249-51-0
M. Wt: 367.75
InChI Key: FLYJUFNSXGHGLP-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a chromene moiety. This compound is of significant interest due to its diverse biological activities, including potential antiviral, antibacterial, and antitubercular properties .

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN4O3, with a molecular weight of approximately 300.70 g/mol. The presence of a chlorophenyl group and an oxadiazole ring contributes to its biological activity.

Biological Activity Overview

Research has shown that derivatives of the oxadiazole family exhibit various biological activities. The following sections detail specific findings related to the compound's activity against cancer cell lines and other biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • This compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, indicating its potential as an anticancer agent .
Cell Line IC50 (µM) Mechanism
MCF-70.65Induction of apoptosis via p53 activation
U-9371.50Cell cycle arrest at G0-G1 phase
  • Apoptotic Induction :
    • Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways . Western blot analysis confirmed increased levels of p53 and cleaved caspase-3 in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth :
    • Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, making it a candidate for further development as an antimicrobial agent .

Study 1: Synthesis and Biological Evaluation

In a recent study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Among these derivatives, one containing the oxadiazole ring showed promising results against breast cancer cell lines with an IC50 value significantly lower than that of standard treatments like doxorubicin .

Study 2: Structure-Aactivity Relationship (SAR)

A detailed SAR analysis indicated that substituents on the oxadiazole ring influence the compound's potency. The presence of electronegative groups such as chlorine was found to enhance anticancer activity significantly . This finding supports the hypothesis that structural modifications can lead to more potent derivatives.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJUFNSXGHGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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